1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
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Description
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C13H14ClFN2OS and its molecular weight is 300.78. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds, particularly a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. They showed minimal activity against a range of other microorganisms, indicating a high degree of specificity. This specificity, combined with a low rate of resistance development, underscores their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Catalysts in Chemical Synthesis
Ionic liquid-based Ru(II)–phosphinite compounds have demonstrated effectiveness as catalysts in the transfer hydrogenation of various ketones. These compounds provide excellent conversions up to 99% and have been highlighted for their efficiency in producing the corresponding alcohols within minutes. The research illustrates the potential of these catalysts in facilitating chemical transformations, highlighting their utility in synthetic chemistry applications (Aydemir et al., 2014).
Synthesis of Aromatic Polyimides
Research into the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines has revealed materials with high refractive indices and small birefringences. These polyimides demonstrate good thermomechanical stabilities, indicating their potential for applications requiring materials with specific optical and mechanical properties (Tapaswi et al., 2015).
Antifungal and Antiprotozoal Activities
Several studies have explored the antimicrobial activities of compounds with structures similar to the one inquired about. For instance, sulfide and sulfone derivatives of thiazole-2-ylamines and acetamides showed antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans (Badiger et al., 2013). Additionally, novel benzimidazole derivatives demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing metronidazole in effectiveness (Pérez‐Villanueva et al., 2013).
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2OS/c1-2-12(18)17-7-6-16-13(17)19-8-9-10(14)4-3-5-11(9)15/h3-5H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZRWVQBHJRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328545 |
Source
|
Record name | 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676915 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
CAS RN |
851802-65-8 |
Source
|
Record name | 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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